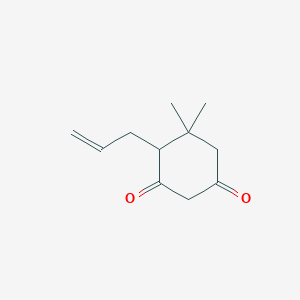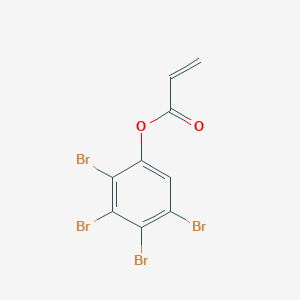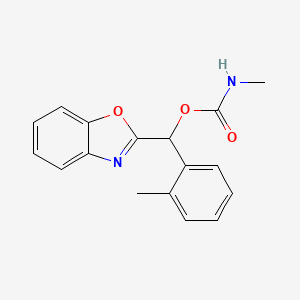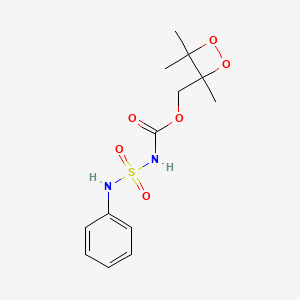
Guanosine, 2'-deoxy-, 5'-(ethyl carbonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) is a derivative of deoxyguanosine, a nucleoside composed of the purine base guanine attached to a deoxyribose sugar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) typically involves the protection of the hydroxyl groups of deoxyguanosine followed by the introduction of the ethyl carbonate group. The process generally includes:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of deoxyguanosine are protected using silyl or acyl protecting groups.
Introduction of Ethyl Carbonate: The protected deoxyguanosine is then reacted with ethyl chloroformate in the presence of a base such as pyridine to introduce the ethyl carbonate group at the 5’ position.
Deprotection: The final step involves the removal of the protecting groups to yield Guanosine, 2’-deoxy-, 5’-(ethyl carbonate).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated synthesizers and continuous flow reactors to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) can undergo various chemical reactions, including:
Hydrolysis: The ethyl carbonate group can be hydrolyzed under acidic or basic conditions to yield deoxyguanosine.
Oxidation: The guanine base can be oxidized to form 8-oxo-deoxyguanosine, a marker of oxidative stress.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: Deoxyguanosine.
Oxidation: 8-oxo-deoxyguanosine.
Substitution: Various substituted deoxyguanosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostics.
Wirkmechanismus
The mechanism of action of Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The ethyl carbonate group can be hydrolyzed, releasing deoxyguanosine, which can then participate in various biochemical pathways. The compound can also act as a substrate for DNA polymerases and reverse transcriptases, affecting DNA synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxyguanosine: The parent compound without the ethyl carbonate group.
8-oxo-deoxyguanosine: An oxidized form of deoxyguanosine.
Guanosine: The ribose form of the nucleoside.
Uniqueness
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) is unique due to the presence of the ethyl carbonate group, which imparts distinct chemical properties and potential biological activities. This modification can enhance the compound’s stability and alter its interactions with enzymes and other biomolecules, making it a valuable tool in research and therapeutic applications.
Eigenschaften
CAS-Nummer |
100021-47-4 |
|---|---|
Molekularformel |
C13H17N5O6 |
Molekulargewicht |
339.30 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl ethyl carbonate |
InChI |
InChI=1S/C13H17N5O6/c1-2-22-13(21)23-4-7-6(19)3-8(24-7)18-5-15-9-10(18)16-12(14)17-11(9)20/h5-8,19H,2-4H2,1H3,(H3,14,16,17,20)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
HVBQBIOUEWAZAL-XLPZGREQSA-N |
Isomerische SMILES |
CCOC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O |
Kanonische SMILES |
CCOC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)


![1-Nitrosobicyclo[1.1.0]butane](/img/structure/B14325231.png)
![1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene](/img/structure/B14325236.png)
![4-{1-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl}phenol](/img/structure/B14325264.png)
![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)



![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
![Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14325301.png)
